molecular formula C11H20N2O3 B2647426 tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate CAS No. 2241138-06-5

tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

Cat. No.: B2647426
CAS No.: 2241138-06-5
M. Wt: 228.292
InChI Key: OWPCUCUCFLFXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H20N2O3 It is known for its unique bicyclic structure, which includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclohexane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: In medicine, tert-Butyl N-[(4-amino-2-oxabicyclo[21Its unique structure may confer specific biological activities that are of therapeutic interest .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclohexane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-[(4-hydroxy-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
  • tert-Butyl N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
  • tert-Butyl N-[(4-azido-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

Comparison: Compared to these similar compounds, tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is unique due to the presence of the amino group, which can participate in a wider range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11/h4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCUCUCFLFXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241138-06-5
Record name tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.